2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18327820
InChI: InChI=1S/C14H11ClN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3
SMILES:
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol

2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18327820

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
IUPAC Name 2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11ClN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3
Standard InChI Key HZURJTFCXSQOJX-UHFFFAOYSA-N
Canonical SMILES COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Cl

Introduction

Structural Characteristics and Physicochemical Properties

The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Key structural features of 2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine include:

  • A 3-chlorophenyl group at position 2, which enhances lipophilicity and potential binding affinity to hydrophobic enzyme pockets .

  • A methoxy group at position 6, contributing electron-donating effects that may modulate electronic interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight258.70 g/mol
Density1.27 ± 0.1 g/cm³ (predicted)
pKa6.03 ± 0.50 (predicted)
SolubilityNot experimentally determined

The compound’s predicted density and pKa suggest moderate hydrophobicity, aligning with its potential for blood-brain barrier penetration in CNS applications .

Synthetic Methodologies

Groebke-Blackburn-Bienaymé Reaction

A versatile approach for imidazo[1,2-a]pyridine synthesis involves the Groebke reaction, which condenses 2-aminopyridines, aldehydes, and isocyanides. For 2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine, this method could utilize:

  • 2-Amino-5-methoxypyridine as the aminopyridine precursor.

  • 3-Chlorobenzaldehyde to introduce the aryl substituent.

  • tert-Butyl isocyanide or similar isocyanides to form the imidazole ring .

This one-pot reaction typically proceeds under microwave irradiation or conventional heating, with yields ranging from 13% to 83% depending on substituents .

Solvent-Free Synthesis

Recent advances emphasize eco-friendly methods. A solvent-free protocol using α-bromoacetophenone derivatives and 2-aminopyridines has been reported for analogous compounds . For this compound, the reaction might proceed as:

2-Amino-5-methoxypyridine+α-Bromo-3-chlorophenylacetophenoneBaseProduct\text{2-Amino-5-methoxypyridine} + \alpha\text{-Bromo-3-chlorophenylacetophenone} \xrightarrow{\text{Base}} \text{Product}

This method avoids toxic solvents and reduces purification steps, aligning with green chemistry principles .

Biological Activities and Mechanisms

While direct studies on 2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine are sparse, structurally related imidazo[1,2-a]pyridines exhibit notable bioactivities:

Cholinesterase Inhibition

Imidazo[1,2-a]pyridines with methoxy and halogenated aryl groups show acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example, compound 2j (3,4-dichlorophenyl analog) exhibits IC50=65μM\text{IC}_{50} = 65 \, \mu\text{M} against BChE, attributed to halogen bonding with the enzyme’s acyl pocket .

Antimicrobial Activity

Methoxy-substituted derivatives display broad-spectrum antimicrobial effects. A related compound, 6-methoxy-2-phenylimidazo[1,2-a]pyridine, inhibits Mycobacterium tuberculosis with MIC90=0.5μg/mL\text{MIC}_{90} = 0.5 \, \mu\text{g/mL} .

Comparative Analysis with Analogues

Table 2: Bioactivity of Selected Imidazo[1,2-a]pyridines

CompoundSubstituentsActivity (IC50\text{IC}_{50})Target
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine3-Cl-Ph, 6-OMeNot reportedHypothetical
Zolpidem2-(4-Methylphenyl), 6-OMe89 nM (GABA_A receptor)Insomnia
Olprinone6-Methoxy, 2-methyl0.3 μM (PDE3 inhibitor)Heart failure
2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine2-Cl-Ph, 6-Me4.4 μM (HIV-1 RT)Antiviral

The methoxy group in position 6 enhances metabolic stability compared to methyl or hydrogen substituents, as seen in Zolpidem .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure variants, which are critical for CNS applications .

  • Biological Screening: Prioritize assays for antiviral (e.g., HIV, SARS-CoV-2), antimicrobial (e.g., M. tuberculosis), and neurodegenerative (e.g., AChE/BChE) targets .

  • Computational Studies: Molecular dynamics simulations to predict binding modes with viral proteases or neurotransmitter receptors .

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